Isodecyl octyl phthalate

Descripción general

Descripción

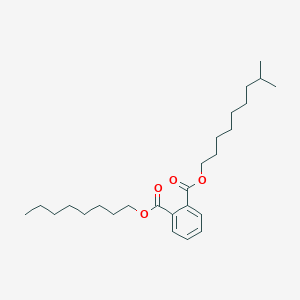

Isodecyl octyl phthalate is an organic compound with the chemical formula C26H42O4. It is a phthalate ester, specifically a diester of phthalic acid with isodecyl and octyl alcohols. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless or yellowish transparent liquid that is soluble in organic solvents but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isodecyl octyl phthalate is typically synthesized through the esterification of phthalic anhydride with isodecyl alcohol and octyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Phthalic anhydride+Isodecyl alcohol+Octyl alcohol→Isodecyl octyl phthalate+Water

The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified by distillation or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride, isodecyl alcohol, and octyl alcohol, are fed into a reactor equipped with a distillation column. The reaction is carried out under controlled temperature and pressure conditions, and the water formed is removed through the distillation column. The crude product is then subjected to further purification steps, such as vacuum distillation, to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

Isodecyl octyl phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.

Oxidation: Under oxidative conditions, the alkyl chains of this compound can be oxidized to form carboxylic acids or other oxygenated products.

Substitution: This compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.

Major Products Formed

Hydrolysis: Phthalic acid, isodecyl alcohol, octyl alcohol.

Oxidation: Carboxylic acids, aldehydes, ketones.

Substitution: Various substituted phthalates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Isodecyl octyl phthalate has several scientific research applications, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.

Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.

Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mecanismo De Acción

Isodecyl octyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, this compound and its metabolites can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in these interactions are still under investigation, but they may include binding to estrogen and androgen receptors .

Comparación Con Compuestos Similares

Isodecyl octyl phthalate is similar to other phthalate esters, such as di-isononyl phthalate, di-n-octyl phthalate, and di-2-ethylhexyl phthalate. These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific combination of isodecyl and octyl alcohols, which may confer distinct physical and chemical properties, such as solubility and compatibility with different polymers .

List of Similar Compounds

- Di-isononyl phthalate

- Di-n-octyl phthalate

- Di-2-ethylhexyl phthalate

- Di-n-butyl phthalate

- Butyl benzyl phthalate

Actividad Biológica

Isodecyl octyl phthalate (IDOP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial and consumer products. This article delves into its biological activity, focusing on its toxicological effects, metabolic pathways, and potential health implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the chemical formula and is known for its flexibility and durability when incorporated into plastics. Its structure allows it to interact with biological systems, raising concerns about its safety profile.

General Toxicity

Research indicates that IDOP exhibits low acute toxicity; however, chronic exposure can lead to adverse effects. Notably, studies have shown that IDOP can disrupt endocrine functions, affecting reproductive health and development in various organisms. For instance, developmental studies in rats have demonstrated that IDOP exposure correlates with significant developmental toxicity at low doses (LOAELs ranging from 134 to 200 mg/kg-day) .

Endocrine Disruption

Phthalates, including IDOP, are known endocrine disruptors. They can mimic or interfere with hormone functions, leading to reproductive and developmental issues. A review of high molecular weight phthalates found that they possess varying degrees of estrogenic activity, with some studies indicating that IDOP may affect hormonal balance in both animal models and potentially humans .

Metabolism and Biotransformation

The metabolism of IDOP primarily occurs through hydrolysis, where it is converted into monoesters. This process is mediated by esterases present in various tissues, including the gastrointestinal tract . The major urinary metabolite identified is mono-n-octyl phthalate (MnOP), which results from the initial hydrolysis of IDOP .

Case Studies on Metabolism

- Animal Studies : In a study involving Sprague Dawley rats, the metabolism of IDOP was examined, revealing that phase I biotransformation leads to the formation of MnOP and other metabolites .

- Human Relevance : Although animal studies provide insight into the metabolism of IDOP, the relevance to human health remains under investigation. The bioavailability of IDOP from oral exposure has been assessed as 100% for both adults and children, indicating significant concern for potential health risks .

Environmental Impact

IDOP's persistence in the environment raises additional concerns regarding its biological activity. It has been shown to leach from plastic products into soil and water systems, posing risks to aquatic life. Studies indicate that high molecular weight phthalates like IDOP are not readily biodegradable and can accumulate in biological systems .

Summary of Research Findings

Propiedades

IUPAC Name |

2-O-(8-methylnonyl) 1-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-4-5-6-7-10-15-20-29-25(27)23-18-13-14-19-24(23)26(28)30-21-16-11-8-9-12-17-22(2)3/h13-14,18-19,22H,4-12,15-17,20-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLBXTIBYMXRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061675 | |

| Record name | Isodecyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Isodecyl octyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1330-96-7 | |

| Record name | Isodecyl octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-isodecyl 2-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27TBU88J06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL OCTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.